molecular formula C16H16N2S4 B079035 N,N'-Dimethyldiphenylthiuram disulphide CAS No. 10591-84-1

N,N'-Dimethyldiphenylthiuram disulphide

Cat. No.: B079035
CAS No.: 10591-84-1
M. Wt: 364.6 g/mol
InChI Key: RDQQCSOIXMZZQR-UHFFFAOYSA-N
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Description

N,N'-Dimethyldiphenylthiuram disulphide is a chemical compound with the molecular formula C16H16N2S4 and a molecular weight of 364.57 g/mol . It is known for its unique structure, which includes two thiocarbamoyl groups connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N'-Dimethyldiphenylthiuram disulphide can be synthesized through the reaction of methylphenylthiocarbamoyl chloride with sodium disulfide. The reaction typically occurs in an organic solvent such as ethanol, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of bis(methylphenylthiocarbamoyl)disulfide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N'-Dimethyldiphenylthiuram disulphide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N'-Dimethyldiphenylthiuram disulphide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of bis(methylphenylthiocarbamoyl)disulfide involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. This compound can also interact with thiol groups in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N'-Dimethyldiphenylthiuram disulphide is unique due to its specific combination of methyl and phenyl groups attached to the thiocarbamoyl moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

N,N'-Dimethyldiphenylthiuram disulphide (DMDS) is a compound primarily used in the rubber industry as a vulcanization accelerator. However, its biological activities extend beyond industrial applications, showing potential effects in various biological systems. This article examines the biological activity of DMDS, including its mechanisms of action, toxicity, and therapeutic potential.

  • Chemical Formula : C16H16N2S4
  • Molecular Weight : 368.54 g/mol
  • CAS Number : 10591-84-1

DMDS exhibits several biological activities, primarily through its interactions with cellular components:

  • Antioxidant Activity : DMDS has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types. The compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular integrity.
  • Inhibition of Pyroptosis : Recent studies have indicated that DMDS can inhibit pyroptosis, a form of programmed cell death associated with inflammation. It appears to do this by covalently modifying specific cysteine residues in proteins such as GSDMD (Gasdermin D), which is crucial for pore formation during pyroptosis .
  • Impact on Enzymatic Activity : DMDS has been reported to inhibit certain enzymes, including caspases, which are involved in apoptosis and inflammation. This inhibition can alter cellular responses to stress and injury .

Toxicological Profile

The safety profile of DMDS has been evaluated in various studies:

  • Acute Toxicity : Animal studies have demonstrated that DMDS exhibits low acute toxicity when administered orally or dermally. The LD50 values suggest that it is relatively safe at low concentrations but can be harmful at higher doses.
  • Repeated Dose Toxicity : In repeated dose studies, DMDS showed no significant adverse effects at lower doses but did exhibit some toxicity at higher concentrations (1000 mg/kg/day) over prolonged exposure periods .

Case Studies and Research Findings

Several research studies have explored the biological effects of DMDS:

  • In Vitro Studies : Research has shown that DMDS can significantly reduce IL-1β secretion in THP-1 cells exposed to nigericin, a known inducer of pyroptosis. This suggests a potential role for DMDS in modulating inflammatory responses .
  • Animal Models : In rodent models, DMDS administration demonstrated protective effects against chemically induced liver damage, indicating its potential as a hepatoprotective agent. The mechanism appears to involve modulation of oxidative stress pathways .
  • Mutagenicity Studies : Investigations into the mutagenic potential of DMDS revealed that while it does not exhibit strong mutagenic properties on its own, it can interact with other compounds in rubber products to produce mutagenic metabolites .

Comparative Biological Activity Table

Biological ActivityMechanismReference
Antioxidant EffectsScavenging free radicals
Pyroptosis InhibitionModification of GSDMD cysteine residues
Enzyme InhibitionInhibition of caspases
Hepatoprotective EffectsModulation of oxidative stress
MutagenicityInteraction with rubber additives

Properties

IUPAC Name

[methyl(phenyl)carbamothioyl]sulfanyl N-methyl-N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S4/c1-17(13-9-5-3-6-10-13)15(19)21-22-16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQQCSOIXMZZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)SSC(=S)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147413
Record name N,N'-Dimethyldiphenylthiuram disulphide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10591-84-1
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N′-dimethyl-N,N′-diphenyl-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dimethyldiphenylthiuram disulphide
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Record name Vulkacit J
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Record name N,N'-Dimethyldiphenylthiuram disulphide
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Record name N,N'-dimethyldiphenylthiuram disulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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